1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
Description
This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone scaffold (prop-2-en-1-one). Its structure integrates a 5-chloro-2-hydroxyphenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. These features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
Molecular Formula |
C17H13ClO4 |
|---|---|
Molecular Weight |
316.7 g/mol |
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13ClO4/c18-12-3-5-15(20)13(10-12)14(19)4-1-11-2-6-16-17(9-11)22-8-7-21-16/h1-6,9-10,20H,7-8H2/b4-1+ |
InChI Key |
RQLWGHAOKXBXSC-DAFODLJHSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 2,3-dihydro-1,4-benzodioxin.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 5-chloro-2-hydroxybenzaldehyde and the active methylene group of 2,3-dihydro-1,4-benzodioxin under basic conditions.
Reaction Conditions: Common reagents include bases like sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form a saturated ketone.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, affecting its behavior in chemical reactions.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between the target compound and its structural analogues:
Spectroscopic and Crystallographic Data
- IR/NMR: The target compound’s carbonyl stretch (C=O) appears near 1650–1680 cm⁻¹, while the enone system shows characteristic ¹H NMR coupling (J = 15–16 Hz for trans-vinylic protons) .
- Crystal Packing: Chalcones with benzodioxin rings (e.g., the quinolyl analogue) exhibit dihedral angles of 7–56° between aromatic rings, influencing intermolecular interactions and crystal lattice stability .
Biological Activity
1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the realms of antioxidant , antimicrobial , and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
Antioxidant Activity
Antioxidant activity is one of the prominent features of this compound. Studies have shown that derivatives of 1-(5-Chloro-2-hydroxyphenyl) exhibit significant antioxidant properties. For instance, compounds derived from this structure have demonstrated higher antioxidant activity compared to ascorbic acid and vitamin C, with some exhibiting 1.35 to 1.5 times greater efficacy in DPPH radical scavenging assays .
Table 1: Antioxidant Activity Comparison
| Compound | Antioxidant Activity (DPPH Scavenging) | Comparison Standard |
|---|---|---|
| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35 times higher than Vitamin C | Vitamin C |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.50 times higher than Ascorbic Acid | Ascorbic Acid |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various Gram-positive pathogens and fungi. Notably, it has shown promising results against multidrug-resistant strains such as Staphylococcus aureus and Clostridioides difficile. The structure-dependent antimicrobial activity suggests that modifications in the molecular structure can enhance efficacy against resistant strains .
Table 2: Antimicrobial Activity Overview
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Enterococcus faecalis | 16 | Moderate |
| Clostridioides difficile | 32 | Moderate |
| Candida auris | 16 | High |
Anticancer Activity
In addition to its antioxidant and antimicrobial properties, the compound has shown significant anticancer activity in various cancer cell lines. Notably, derivatives containing the 5-chloro substituent have exhibited cytotoxicity against A549 human lung cancer cells with IC50 values indicating strong inhibitory effects .
Table 3: Anticancer Activity Data
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 (Lung Cancer) | 10 | High |
| MDA-MB-231 (Breast Cancer) | 15 | Moderate |
| HL-60 (Leukemia) | 12 | High |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Antioxidant Efficacy : A study demonstrated that derivatives of the compound significantly reduced oxidative stress markers in vitro.
- Antimicrobial Resistance : Research indicated that certain analogues were effective against vancomycin-resistant strains of S. aureus, suggesting their potential as new antibiotic agents.
- Cancer Cell Inhibition : In a controlled study using A549 cells, treatment with the compound resulted in apoptosis and reduced cell viability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
